2-(Cyclopropylmethoxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of fully substituted anilines, including those with cyclopropyl groups, can be achieved through multiple domino sequences. For instance, a DBU-mediated [4 + 2] annulation of donor–acceptor 1,1-dicyano-cyclopropanes with 3-aryl-2-cyanoacrylate has been developed, which involves ring opening, regioselective intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization . Additionally, N-Cyclopropylanilines have been synthesized via direct condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, indicating a straightforward two-step process without the need for intermediate purification .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be complex, and X-ray crystallography has been used to confirm the structure of some products . The molecular structure is crucial as it can influence the physical and chemical properties of the compound, as well as its reactivity in further chemical reactions.
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions. For example, aniline-tethered alkylidenecyclopropanes can react with alkynes under the influence of visible light and air to form highly diastereoselective cyclobuta/penta[b]indoles . The cyclization reactions of aniline derivatives have also been optimized for the synthesis of complex molecules like pyrroloquinoline quinone (PQQ) . These reactions showcase the reactivity of aniline derivatives and their potential for creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be influenced by their molecular structure. For instance, the synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration can affect the properties of the synthesized polymers . The solubility in different solvents, thermal stability, and electrical conductivity are important properties that can be tailored during the synthesis process . The kinetics of intramolecular cyclization reactions and the reactivity of different diastereoisomers have also been studied to understand the properties of aniline derivatives .
Scientific Research Applications
1. Synthesis of Biologically and Pharmaceutically Active Quinoline
- Summary of Application: Quinoline, a heterocyclic compound, has versatile applications in the fields of industrial and synthetic organic chemistry. It plays a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- Methods of Application: Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
- Results or Outcomes: The review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .
2. Methylation of Anilines with Methanol
- Summary of Application: The selective N-alkylation of amines is an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds .
- Methods of Application: This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). The methylation of anilines with methanol was achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogeneous materials .
- Results or Outcomes: Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .
3. Chemical Industry
- Summary of Application: Aniline is a crucial feedstock in the chemical industry. It is the precursor to many chemicals used in the production of pharmaceuticals, dyes, plastics, and rubber .
- Methods of Application: Aniline is used as a starting material or “building block” in the synthesis of these compounds .
- Results or Outcomes: The products of these reactions have a wide range of uses, from medicines to plastics .
4. Pharmaceuticals
- Summary of Application: Aniline is used in the synthesis of a number of pharmaceuticals, including paracetamol and aspirin .
- Methods of Application: The specific methods of synthesis depend on the desired product. For example, the synthesis of paracetamol involves the acetylation of aniline .
- Results or Outcomes: The products of these reactions are widely used drugs .
Safety And Hazards
While specific safety data for 2-(Cyclopropylmethoxy)aniline is not available, anilines are generally considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer .
properties
IUPAC Name |
2-(cyclopropylmethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGZZBWPVAYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599146 | |
Record name | 2-(Cyclopropylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)aniline | |
CAS RN |
89523-17-1 | |
Record name | 2-(Cyclopropylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(cyclopropylmethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.